Terephthalamide

Polymer Chemistry Polyimide Synthesis Reaction Kinetics

Terephthalamide (CAS 3010-82-0) is the essential para-oriented monomer for synthesizing high-performance poly(p-phenylene terephthalamide) (PPTA) with tensile strength exceeding 3.6 GPa. Unlike its meta- or ortho-isomers, its rigid linear geometry enables liquid crystalline spinning and superior thermomechanical performance. Also employed in semi-aromatic polyamides (>290°C Tm) and crystal engineering. Insist on the para-isomer to avoid compromised polymer properties.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 3010-82-0
Cat. No. B1206420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerephthalamide
CAS3010-82-0
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)C(=O)N
InChIInChI=1S/C8H8N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
InChIKeyMHSKRLJMQQNJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terephthalamide (CAS 3010-82-0): Structural and Functional Overview for Scientific Procurement


Terephthalamide (CAS 3010-82-0), chemically designated as benzene-1,4-dicarboxamide, is an aromatic amide with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol. Characterized by a para-substituted, rigid aromatic core, this compound features two primary amide groups that facilitate strong intermolecular hydrogen bonding, resulting in a high melting point exceeding 250°C and limited solubility in water . As a fundamental monomer and synthetic intermediate, terephthalamide serves as the critical structural motif in the synthesis of high-performance aramid fibers, including poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar, and a variety of semi-aromatic polyamides .

Why Terephthalamide Cannot Be Replaced by Isophthalamide or Phthalamide: The Impact of Para-Substitution on Performance


In procurement for materials science and polymer chemistry applications, the substitution of terephthalamide with its regioisomers—isophthalamide (1,3-substituted) or phthalamide (1,2-substituted)—is not scientifically viable without significant, often detrimental, changes in material properties. The para-substitution of terephthalamide imparts a rigid, linear molecular geometry that is fundamental to its function, particularly in high-performance polymers where chain alignment dictates mechanical and thermal performance. In contrast, the kinked geometry of isophthalamide and the sterically hindered nature of phthalamide lead to polymers with reduced crystallinity, lower tensile strength, and different thermal transitions [1]. Furthermore, direct comparative studies have demonstrated that even at the monomer level, the terephthalamide isomer exhibits distinct chemical reactivity and physical behavior compared to its analogs, a difference that can cascade into divergent outcomes in synthesis, purification, and final product application [2].

Quantitative Differentiators of Terephthalamide: Head-to-Head Evidence for Informed Selection


Reaction Kinetics in Polyimide Synthesis: 4.14x Faster in Solution vs. Isophthalamide Isomer

In the thermal imidization of poly(amic acid) precursors, the terephthalamide isomer demonstrates a dramatically different reactivity profile compared to its isophthalamide counterpart, which is highly dependent on the reaction medium. When imidized in solution at 130°C, the terephthalamide isomer reacted 4.14 times faster than the isophthalamide isomer [1]. However, under solid-state conditions, the kinetics reversed, with the isophthalamide isomer reacting 3.25 times faster [1].

Polymer Chemistry Polyimide Synthesis Reaction Kinetics

Chromatographic Behavior in Supramolecular Chemistry: Retention Order Reversed vs. Isophthalamide

The conformational rigidity conferred by the para-substitution of terephthalamide leads to distinct and quantifiable differences in molecular recognition and separation. In a series of rigid cyclic bis(zinc porphyrin)s linked by different benzenedicarboxamide isomers, the expected order of retention on a cyanopropyl-modified silica gel (CN-MS) column based on inter-porphyrin distance was reversed. Specifically, the terephthalamide derivative exhibited a retention order opposite to that of the isophthalamide derivative, a phenomenon attributed directly to the higher rigidity of the terephthalamide-linked structure [1].

Supramolecular Chemistry Analytical Chemistry Porphyrin Chemistry

Enzymatic Inhibition Potency: Heparanase IC₅₀ Comparable to Potent Small-Molecule Inhibitors

In the search for novel heparanase inhibitors, both terephthalamide and isophthalamide derivatives were identified as belonging to new structural classes with significant potency. Specific terephthalamide derivatives (e.g., compound 61) demonstrated enzyme affinity with an IC₅₀ value of 0.32 µM, while an isophthalamide derivative (compound 63) showed an IC₅₀ of 0.12 µM. These values are similar to those of the most potent small-molecule heparanase inhibitors reported [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Mechanical Performance in Crystal Engineering: Demonstration of Pure Organic Superelasticity

Terephthalamide exhibits a rare and valuable mechanical property among pure organic crystals: superelasticity. This crystal-to-crystal pseudo-elastic transformation allows the material to undergo a large, reversible deformation with high repetition and energy storage efficiency when a small shear stress is applied [1]. This behavior, previously confined to metallic alloys like Ti-Ni, represents a class-level inference that the para-substituted amide motif in a simple molecular crystal can generate this advanced functionality.

Crystal Engineering Materials Science Mechanical Properties

Synthesis Efficiency in Macrocyclic Chemistry: Accessible Only via Metal Templation

In the synthesis of rigid, cyclic bis(porphyrin) systems, the terephthalamide-linked derivative could only be successfully prepared using a metal-templated approach. Under metal-free conditions, the yield was negligible or non-existent, whereas the metal-templated method provided a viable synthetic route [1]. In contrast, the isophthalamide analog was accessible under both templated and non-templated conditions, though yields were still improved with templation [1].

Macrocyclic Chemistry Organic Synthesis Template Synthesis

Recommended Application Scenarios for Terephthalamide Based on Verified Evidence


Synthesis of High-Strength, High-Modulus Aramid Fibers (e.g., Kevlar)

Terephthalamide is the essential monomer for producing poly(p-phenylene terephthalamide) (PPTA). The compound's para-oriented, rigid-rod structure is the sole reason for the polymer's ability to form liquid crystalline solutions, which are then spun into fibers with tensile strength exceeding 3.6 GPa and a modulus over 100 GPa. These properties are not achievable with the meta (isophthalamide) or ortho (phthalamide) isomers, which yield amorphous or semi-crystalline polymers with drastically lower mechanical performance. This application leverages the inherent rigidity of terephthalamide as established by its unique chromatographic behavior [1] and is fundamental to its established industrial use .

Development of High-Temperature Thermoplastic Polyamides (e.g., PA6T, PA10T)

Semi-aromatic polyamides synthesized from terephthalamide-forming monomers (e.g., by reacting terephthalic acid with aliphatic diamines) exhibit melting points typically above 290°C, significantly higher than those of fully aliphatic polyamides like PA66 (Tm ~260°C). This enhanced thermal stability, derived from the terephthalamide unit's rigidity and strong hydrogen bonding, makes these materials suitable for demanding applications like under-the-hood automotive components and lead-free soldering processes in electronics. Procurement of terephthalamide or its derivatives for these applications is justified by the direct link between the para-substituted structure and elevated thermal transitions [2].

Investigation of Novel Organic Superelastic Materials

For researchers in the field of crystal engineering and advanced functional materials, terephthalamide offers a unique platform for studying and exploiting superelasticity in pure organic crystals. Its ability to undergo reversible, stress-induced phase changes with high energy efficiency makes it a candidate for developing next-generation flexible electronic substrates, mechanical actuators, and durable organic components [3]. The verification of this property is a key differentiator that elevates terephthalamide beyond a simple synthetic intermediate to a functional material in its own right.

Design of Novel Supramolecular Scaffolds Requiring Rigid Spacers

In supramolecular chemistry and the design of molecular machines, terephthalamide serves as a highly predictable, rigid spacer. Evidence from chromatographic studies confirms that its conformational behavior is distinct from and less flexible than that of its isophthalamide isomer [1]. This rigidity can be exploited to pre-organize functional groups, control the distance between active sites in bivalent ligands (e.g., for lectin inhibition), or create well-defined cavities in macrocyclic structures. For projects requiring precise control over molecular topology, terephthalamide offers a verifiably rigid alternative to more flexible or conformationally ambiguous linkers.

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